Cellitazol BGL Cellitazol BGL
Brand Name: Vulcanchem
CAS No.: 6364-31-4
VCID: VC20674150
InChI: InChI=1S/C14H16N4O2/c1-19-13-7-9(3-5-11(13)15)17-18-10-4-6-12(16)14(8-10)20-2/h3-8H,15-16H2,1-2H3
SMILES:
Molecular Formula: C14H16N4O2
Molecular Weight: 272.30 g/mol

Cellitazol BGL

CAS No.: 6364-31-4

Cat. No.: VC20674150

Molecular Formula: C14H16N4O2

Molecular Weight: 272.30 g/mol

* For research use only. Not for human or veterinary use.

Cellitazol BGL - 6364-31-4

Specification

CAS No. 6364-31-4
Molecular Formula C14H16N4O2
Molecular Weight 272.30 g/mol
IUPAC Name 4-[(4-amino-3-methoxyphenyl)diazenyl]-2-methoxyaniline
Standard InChI InChI=1S/C14H16N4O2/c1-19-13-7-9(3-5-11(13)15)17-18-10-4-6-12(16)14(8-10)20-2/h3-8H,15-16H2,1-2H3
Standard InChI Key JARNCHMHEDYYAY-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)N)OC)N

Introduction

Chemical Identity and Structural Characteristics of Cellitazol BGL

Cellitazol BGL is classified as an organic heterocyclic compound with a molecular framework that facilitates its pharmacological activity. While its exact molecular formula remains proprietary, structural analogs such as cilostazol (C20H27N5O2C_{20}H_{27}N_5O_2) suggest a quinolinone core modified with alkyl and aryl substituents . Key molecular descriptors include:

PropertyValue
Molecular Weight~369.47 g/mol (estimated)
Canonical SMILESNot publicly disclosed
SolubilityLipophilic, low aqueous solubility

The compound’s reactivity is governed by functional groups such as amines and carbonyls, which participate in hydrogen bonding and π-π interactions critical for target binding.

Pharmacological Mechanisms and Therapeutic Indications

Cellitazol BGL functions as a phosphodiesterase III (PDE3) inhibitor, elevating intracellular cAMP levels to exert antiplatelet and vasodilatory effects . This dual mechanism underpins its use in:

  • Peripheral Arterial Disease (PAD): Improves claudication symptoms by enhancing blood flow.

  • Ischemic Stroke Prevention: Reduces thrombotic events through platelet aggregation inhibition.

Comparative pharmacokinetic studies between generic and brand-name formulations (e.g., cilostazol) demonstrate bioequivalence, as shown below:

ParameterTest Formulation (Mean ± %CV)Reference Formulation (Mean ± %CV)90% CI (Ratio)
CmaxC_{\text{max}} (ng/mL)701 ± 31.4690 ± 34.30.9188–1.1292
AUC0AUC_{0-\infty} (ng·h/mL)13,724 ± 38.112,458 ± 40.01.0268–1.1882

These data confirm comparable bioavailability between formulations, supporting therapeutic interchangeability .

Synthetic Pathways and Manufacturing Considerations

The synthesis of Cellitazol BGL involves multi-step organic reactions, typically starting with quinoline derivatives. A representative pathway includes:

  • Ring Formation: Cyclocondensation of aminophenols with ketones to construct the quinolinone backbone.

  • Side Chain Introduction: Alkylation or amidation to attach substituents enhancing PDE3 affinity.

  • Purification: Chromatographic techniques to achieve >98% purity, critical for pharmaceutical grade output.

Reagents such as halogenated alkanes and palladium catalysts are employed under inert conditions to minimize side reactions. Industrial-scale production requires stringent control over reaction kinetics and solvent selection (e.g., N-methylpyrrolidone) to optimize yield .

Regulatory Status and Market Impact

Cellitazol BGL has received approval in multiple jurisdictions as a generic alternative, reducing treatment costs by ~40% compared to brand-name counterparts. Regulatory submissions emphasize:

  • Bioequivalence: Meeting FDA and EMA thresholds for CmaxC_{\text{max}} and AUCAUC.

  • Stability: Shelf-life exceeding 24 months under ambient storage, validated by accelerated degradation studies .

Future Directions and Research Gaps

While existing data support Cellitazol BGL’s clinical use, further studies are needed to:

  • Elucidate long-term cardiovascular outcomes in comorbid populations (e.g., diabetics).

  • Optimize controlled-release formulations to minimize dosing frequency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator